molecular formula C18H20N4O B4952764 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4952764
M. Wt: 308.4 g/mol
InChI Key: QHLXGBMYFXBSJF-UHFFFAOYSA-N
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Description

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a dihydropyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with amino, phenyl, pentan-2-yl, and nitrile groups. These derivatives are synthesized via multicomponent reactions involving aldehydes, hydrazines, and nitriles, often under green chemistry conditions (e.g., aqueous media or ultrasound irradiation) . The scaffold is notable for its pharmacological versatility, with analogs exhibiting anticancer, antimicrobial, and antioxidant activities .

Properties

IUPAC Name

6-amino-4-pentan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-3-7-11(2)14-13(10-19)17(20)23-18-15(14)16(21-22-18)12-8-5-4-6-9-12/h4-6,8-9,11,14H,3,7,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLXGBMYFXBSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This method involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This synthetic strategy offers excellent yields, straightforward protocols, and environmentally friendly conditions.

Chemical Reactions Analysis

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human Chk1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s ability to bind to the active site of the enzyme and inhibit its activity is a key factor in its biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name & ID R4 (Position 4) R3 (Position 3) Yield (%) Purity (%) Notable Activity/Properties References
11s 5-MeO-2-(4-CF3-BzO)Ph Phenyl 42 99.17 PDE2 inhibition
10g 2,5-Dimethylphenyl Phenyl 39 Antimicrobial
10m 2,4-Dimethylphenyl Propyl 80 High yield synthesis
AMDPC 2-Hydroxyphenyl Methyl Anticancer (p53-independent)
4 5-Cl-2-MePhOCH2-Ph Methyl Antimicrobial
362620-16-4 2,4-Dimethoxyphenyl Methyl

Key Observations :

  • Position 4 : Bulky or electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance biological activity. For example, 11s (R4 = 5-MeO-2-(4-CF3-BzO)Ph) shows PDE2 inhibitory activity due to improved target binding .
  • Position 3 : Aromatic substituents (e.g., phenyl) correlate with anticancer activity, as seen in AMDPC , while alkyl groups (e.g., propyl in 10m ) improve synthetic yields .
  • Position 5 : The nitrile group is conserved across analogs, likely stabilizing the dihydropyran ring via conjugation .

Physicochemical Properties

Table 2: Spectral and Stability Data

Compound Melting Point (°C) HRMS (Calc/Found) Stability Notes References
11i C22H17F3N4O3: 443.1326/443.1323 High purity (99.82%)
11j C24H23F3N4O2: 481.1854/481.1849 Stable under HPLC conditions
1q 4.60 kcal/mol more stable than isomer

Key Observations :

  • Derivatives with trifluoromethyl or methoxy groups exhibit high purity (>99%) and stability under analytical conditions .
  • DFT studies on 1q (p-chlorophenyl analog) reveal thermodynamic preference for the 2,4-dihydro tautomer over the 1,4-dihydro form by 4.60 kcal/mol .

Table 3: Pharmacological Profiles

Compound IC50/MIC (µM) Target/Mechanism Notes References
AMDPC 12.5 (HeLa cells) Cell cycle arrest (p53-independent) Nanoformulation enhances bioavailability
10g 0.5–2.0 (Gram± bacteria) Membrane disruption Broad-spectrum activity
11s 0.8 (PDE2 inhibition) Cyclic nucleotide regulation Potential for neurological disorders
6a 8.2 (DPPH scavenging) Antioxidant (radical quenching) Synergy with chromone moieties

Key Observations :

  • Anticancer Activity : AMDPC inhibits cancer cell proliferation by blocking the G2/M phase, independent of p53 pathways .
  • Antimicrobial Potency : Derivatives with halogenated aryl groups (e.g., 10g ) show MIC values as low as 0.5 µM against Staphylococcus aureus .
  • Antioxidant Effects : Chromone-linked analogs (e.g., 6a ) exhibit radical scavenging activity via NH and OH groups .

Biological Activity

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 337500-40-0) is a heterocyclic compound belonging to the pyrano[2,3-c]pyrazole family. It has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. This article presents a detailed examination of its biological activity, synthesis methods, and potential therapeutic applications.

PropertyValue
Molecular FormulaC18H20N4O
Molecular Weight308.385 g/mol
Melting PointNot Available
Boiling Point556°C at 760 mmHg
Density1.24 g/cm³
Flash Point290°C

Synthesis

The synthesis of this compound can be achieved through a one-pot multicomponent reaction involving ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid catalyst at elevated temperatures (70–75°C) for approximately two hours .

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays have demonstrated that various derivatives of pyrano[2,3-c]pyrazoles exhibit cytotoxic effects against multiple cancer cell lines:

  • IC50 Values :
    • Compound with a phenyl substituent: IC50 range of 120–527 nM.
    • Derivative with a methoxy group: Selective activity against liver cancer (HEPG2) with IC50 of 428 nM.
    • Compound with a chloro group: Notable activity against gastric cancer (NUGC) with IC50 of 60 nM .

Anti-inflammatory and Analgesic Properties

The compound also shows potential as an anti-inflammatory agent. In animal models, it has been associated with reduced inflammation markers and pain relief comparable to standard analgesics. This suggests its utility in treating conditions characterized by inflammation and pain .

Antimicrobial Activity

In addition to its anticancer effects, the compound exhibits antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in the development of new antimicrobial agents .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines. The results indicated that specific substitutions on the pyrano[2,3-c]pyrazole scaffold significantly influenced cytotoxic activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced potency against liver and breast cancer cell lines .
  • Inflammation Model : In a controlled study using rat models of induced inflammation, treatment with this compound resulted in a significant decrease in paw edema compared to untreated controls .

Q & A

Advanced Research Question

  • Catalyst Screening : Ionic liquids (e.g., [Et3NH][HSO4]) enhance regioselectivity and reduce side reactions compared to traditional bases .
  • Solvent Effects : Polar aprotic solvents (DMSO) improve solubility of aromatic aldehydes, while water enables greener synthesis .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on aryl rings lower yields due to steric hindrance, while methoxy groups improve reactivity .

How do computational methods aid in understanding this compound’s electronic and bioactive properties?

Advanced Research Question

  • DFT Calculations : Predict vibrational frequencies (IR) and molecular electrostatic potential (MEP) surfaces, aligning with experimental spectra .
  • Molecular Docking : Simulates binding affinities with biological targets (e.g., antihypertensive receptors) by analyzing H-bonding and hydrophobic interactions .
  • ADMET Studies : Forecast pharmacokinetic properties (e.g., LogP ~2.8) to prioritize derivatives for in vivo testing .

What contradictions exist in reported biological activities of structurally similar pyranopyrazoles?

Q. Data Contradiction Analysis

  • Antihypertensive vs. Cytotoxicity : Derivatives with nitro groups (e.g., 4-(2-nitrophenyl)) show potent antihypertensive activity in SHR rats but exhibit cytotoxicity in HepG2 cells at >50 μM .
  • Substituent Impact : Fluorinated analogs demonstrate higher DNA-binding affinity but lower solubility, complicating in vivo applications .
  • Mechanistic Gaps : While some studies propose Ca²⁺ channel blocking for antihypertensive effects, others suggest ACE inhibition—requiring further enzymatic assays .

What advanced techniques characterize intermolecular interactions in its crystal lattice?

Advanced Research Question

  • X-ray Topology : Hydrogen-bonding networks (N–H⋯N, C–H⋯O) stabilize the dihydropyrano ring, with π-π stacking between phenyl groups (distance ~3.6 Å) .
  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H⋯H = 58%, O⋯H = 12%) to predict packing efficiency .
  • Thermal Analysis (DSC/TGA) : Reveals decomposition temperatures (~250°C) and phase transitions relevant to formulation stability .

How does substituent variation on the pyrazole ring influence bioactivity?

Q. Structure-Activity Relationship (SAR) Focus

  • Pentan-2-yl Group : Enhances lipophilicity (LogP ~3.1), improving blood-brain barrier penetration in CNS-targeted studies .
  • Phenyl vs. Heteroaryl : 3-Phenyl derivatives show higher cytotoxicity (IC₅₀ ~12 μM) than pyridyl analogs, likely due to enhanced intercalation with DNA .
  • Nitrile Group : Critical for H-bond acceptor capacity, with removal leading to ~90% loss in antihypertensive efficacy .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Methodological Complexity

  • Sample Preparation : Solid-phase extraction (C18 columns) with methanol elution recovers >85% from plasma .
  • HPLC-UV Detection : Optimized at λ = 254 nm, using a C18 column (5 μm, 250 × 4.6 mm) and acetonitrile/water (70:30) mobile phase .
  • Interferences : Co-eluting metabolites require MS/MS validation (e.g., MRM transitions m/z 358→214) .

What green chemistry approaches are applicable to its synthesis?

Q. Sustainability Focus

  • Solvent-Free Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes, 80°C) with comparable yields (~80%) .
  • Biocatalysis : Lipase-mediated condensation avoids toxic catalysts, though yields are lower (~60%) .
  • Water as Solvent : Achieves 70–75% yield with TBAB, minimizing organic waste .

How do stereoelectronic effects govern its reactivity in nucleophilic additions?

Q. Mechanistic Depth

  • Ring Strain : The dihydropyrano ring’s puckering (θ = 15.2°) increases susceptibility to nucleophilic attack at C5 .
  • Nitrile Activation : The electron-withdrawing nitrile group polarizes the C5 position, facilitating Michael additions .
  • DFT Transition States : Identify a concerted mechanism for aldehyde incorporation, with a Gibbs energy barrier of ~25 kcal/mol .

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